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Compound of Interest

Compound Name: Methyl dibromoacetate

CAS No.: 6482-26-4

Cat. No.: B166308 Get Quote

Introduction
Methyl dibromoacetate (MDba) is a geminal dihaloester with the chemical formula

C₃H₄Br₂O₂.[1] Identified by its CAS Number 6482-26-4, this compound is a valuable, albeit

highly reactive, building block in modern organic synthesis.[2] Its structure features a methyl

ester and a carbon atom bonded to two bromine atoms, bestowing upon it a unique reactivity

profile that is leveraged by researchers in pharmaceutical development and fine chemical

manufacturing. Unlike its monobrominated analog, the presence of two bromine atoms on the

α-carbon significantly influences its electrophilicity and steric profile, opening distinct synthetic

pathways. This guide provides an in-depth exploration of the core chemical properties,

reactivity, and handling protocols for methyl dibromoacetate, designed for the practicing

research scientist.

Physicochemical and Spectroscopic Profile
A precise understanding of a reagent's physical and spectral properties is foundational to its

effective use in synthesis. These characteristics are crucial for purification, reaction monitoring,

and structural confirmation.

Physical Properties
Methyl dibromoacetate is a dense liquid whose properties are summarized below. The

presence of two heavy bromine atoms results in a significantly higher density than water and a
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high molecular weight for a three-carbon ester.

Table 1: Physicochemical Properties of Methyl Dibromoacetate

Property Value Source

CAS Number 6482-26-4 [1]

Molecular Formula C₃H₄Br₂O₂ [1]

Molecular Weight 231.87 g/mol [1]

Appearance Liquid [3]

Boiling Point ~476 K (203 °C) (Predicted) [3]

Melting Point ~300 K (27 °C) (Predicted) [3]

LogP (Octanol/Water) 1.275 (Predicted) [3]

Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for methyl dibromoacetate, allowing

for unambiguous identification and purity assessment. The expected spectral features are

driven by its unique structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is remarkably simple,

defined by two key signals. The methoxy protons (-OCH₃) are expected to appear as a sharp

singlet around 3.8-4.0 ppm. The single proton on the α-carbon (-CHBr₂) will also be a singlet,

shifted significantly downfield to approximately 5.8-6.2 ppm due to the strong deshielding

effect of the two bromine atoms and the adjacent carbonyl group. The integration ratio of

these peaks (1:3) is a key confirmation metric.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show three

distinct signals. The carbonyl carbon (C=O) is expected in the typical ester range of 165-170

ppm. The methoxy carbon (-OCH₃) will appear upfield, around 50-55 ppm. The most

characteristic signal is the dibrominated α-carbon (-CHBr₂), which will be found significantly

upfield from its non-halogenated counterpart, typically in the 30-40 ppm range, due to the

heavy atom effect of bromine.
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IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption

band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1740-

1760 cm⁻¹. The C-O single bond stretch will also be prominent in the 1200-1300 cm⁻¹

region. The C-Br stretches are expected in the fingerprint region, usually below 700 cm⁻¹.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion

peak ([M]⁺) will exhibit a characteristic isotopic pattern for a molecule containing two bromine

atoms. The M, M+2, and M+4 peaks will appear in an approximate 1:2:1 ratio, corresponding

to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of

a dibrominated compound. Common fragmentation patterns would include the loss of the

methoxy group (-OCH₃) and bromine atoms.

Reactivity and Synthetic Utility
The synthetic power of methyl dibromoacetate stems from the electrophilic nature of the α-

carbon. The two bromine atoms are excellent leaving groups, making this carbon a prime target

for nucleophilic attack. This reactivity is the cornerstone of its application in constructing

complex molecular architectures.

Nucleophilic Substitution
The primary mode of reactivity for methyl dibromoacetate is nucleophilic substitution. It can

serve as a precursor to geminal-difunctionalized compounds. A wide range of nucleophiles,

including amines, thiols, and carbanions, can displace one or both bromine atoms.

Causality of Reactivity: The electron-withdrawing nature of the two bromine atoms and the

adjacent carbonyl group polarizes the C-Br bonds and renders the α-proton acidic. This

makes the α-carbon highly susceptible to attack by nucleophiles. The reaction typically

proceeds via an Sₙ2 mechanism.
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Use in Heterocycle Synthesis
A key application for drug development professionals is the use of methyl dibromoacetate in

the synthesis of heterocyclic rings. By reacting with dinucleophilic species (e.g., compounds

containing both N-H and S-H groups), it can act as a two-carbon linchpin to form five or six-

membered rings, which are common scaffolds in medicinal chemistry.

Experimental Protocol: General Alkylation
This protocol provides a self-validating framework for the alkylation of a generic thiol

nucleophile (R-SH). The principles are broadly applicable to other nucleophiles.

Step-by-Step Methodology
Reagent Preparation & Inerting:

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar,

thermometer, and nitrogen inlet, add the thiol substrate (1.0 eq).

Dissolve the thiol in a suitable anhydrous solvent (e.g., DMF or ACN, 0.5 M).

Cool the solution to 0 °C in an ice bath.

Add a non-nucleophilic base (e.g., anhydrous K₂CO₃ or DBU, 1.1 eq) portion-wise to the

stirred solution to deprotonate the thiol, forming the thiolate nucleophile.
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Addition of Electrophile:

Once the base is added, slowly add methyl dibromoacetate (1.05 eq) dropwise via

syringe over 5-10 minutes. Causality Note: Slow addition is critical to control the exotherm

and prevent side reactions.

Reaction Monitoring:

Allow the reaction to warm to room temperature and stir for 2-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot

corresponding to the product should appear, and the starting thiol spot should disappear.

This provides an in-process check on reaction completion.

Work-up and Extraction:

Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and extract the product with a suitable organic

solvent (e.g., ethyl acetate, 3x volumes).

Wash the combined organic layers with brine to remove residual water and inorganic salts.

Purification and Characterization:

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent in vacuo.

Purify the crude product via flash column chromatography on silica gel.

Confirm the structure and purity of the isolated product using NMR and Mass

Spectrometry, validating the outcome against the expected spectral data.[4]
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4. Reaction Monitoring
(TLC Analysis)

5. Aqueous Work-up
(Quench & Extract)

6. Purification
(Column Chromatography)

7. Analysis
(NMR, MS)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b166308?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
Methyl dibromoacetate is a hazardous chemical that demands strict adherence to safety

protocols. Its properties necessitate handling within a certified chemical fume hood at all times.

Toxicity and Corrosivity: The compound is toxic if swallowed or absorbed through the skin

and may cause severe skin burns and eye damage.[5] Overexposure can lead to dizziness,

nausea, and respiratory failure.[6]

Lachrymator: It is a potent lachrymator, causing irritation and tearing upon exposure to

vapors.

Incompatibilities: It is incompatible with strong acids, bases, oxidizing agents, and reducing

agents.[7] Reaction with bases can be highly exothermic.[8]

Table 2: GHS Hazard Information

Pictogram(s) Hazard Statement(s)
Precautionary
Statement(s)

H314: Causes severe skin

burns and eye damage.

[5]H301/311/331: Toxic if

swallowed, in contact with skin,

or if inhaled.[5]H335: May

cause respiratory irritation.[5]

P260: Do not breathe vapors.

[9]P280: Wear protective

gloves, clothing, and eye/face

protection.[10]P301/310: IF

SWALLOWED: Immediately

call a POISON CENTER.

[9]P305/351/338: IF IN EYES:

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.

[10]

Safe Handling and Storage Protocol
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(nitrile is often insufficient; butyl or neoprene gloves are recommended), and chemical splash
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goggles with a face shield.

Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials.[10] Keep away from heat, sparks, and open flames.[9]

Spill Response: In case of a spill, isolate the area.[8] Absorb with an inert material (e.g.,

vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not

use combustible materials.

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for

hazardous chemical waste.

Conclusion
Methyl dibromoacetate is a potent and versatile reagent for introducing a gem-dibrominated

carbon moiety into organic molecules. Its high reactivity, driven by the two bromine leaving

groups, makes it an essential tool for constructing C-C and C-heteroatom bonds, particularly in

the synthesis of complex pharmaceutical intermediates and heterocycles. However, its utility is

matched by its hazardous nature. A comprehensive understanding of its chemical properties,

reactivity, and strict adherence to safety protocols are paramount for its successful and safe

application in the research laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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